molecular formula C16H21NO2 B2701629 1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2189107-75-1

1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2701629
CAS No.: 2189107-75-1
M. Wt: 259.349
InChI Key: GUYMCQPRVKILLW-UHFFFAOYSA-N
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Description

1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring attached to a prop-2-en-1-one moiety, with a 2-methoxyphenylmethyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methoxybenzyl chloride with piperidine to form 1-(2-methoxyphenylmethyl)piperidine. This intermediate is then subjected to a condensation reaction with prop-2-en-1-one under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one: Similar structure but lacks the methoxy group.

    1-[3-(Phenylmethyl)piperidin-1-yl]prop-2-en-1-one: Similar structure but lacks the methoxy group on the phenyl ring.

    1-[3-[(2-Hydroxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one: Similar structure but has a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[3-[(2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-3-16(18)17-10-6-7-13(12-17)11-14-8-4-5-9-15(14)19-2/h3-5,8-9,13H,1,6-7,10-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYMCQPRVKILLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CCCN(C2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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